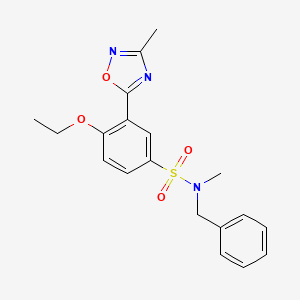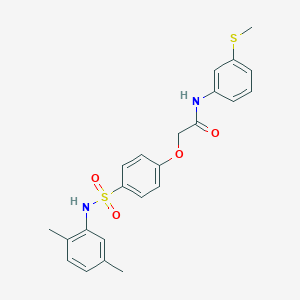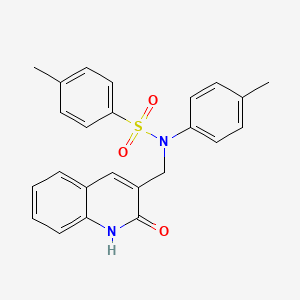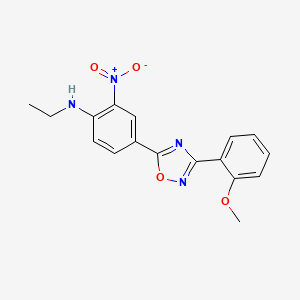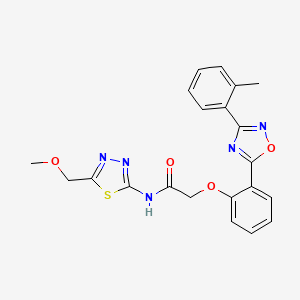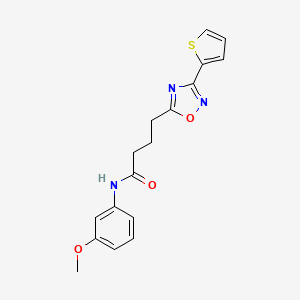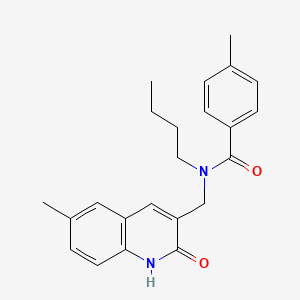
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In
Mecanismo De Acción
BMH-21 targets the DNA of cancer cells, causing DNA damage and inducing apoptosis. BMH-21 binds to the minor groove of DNA, leading to the disruption of DNA structure and function. This results in the activation of DNA damage response pathways and the induction of apoptosis.
Biochemical and Physiological Effects
BMH-21 has been shown to have selective toxicity towards cancer cells, sparing normal cells. This is due to the differential expression of DNA repair pathways in cancer cells compared to normal cells. BMH-21 has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMH-21 has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, BMH-21 is a synthetic compound and may have limited availability and high cost. Additionally, BMH-21 has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
For BMH-21 research include the optimization of its synthesis method to improve yields and reduce costs. Further preclinical studies are needed to evaluate the safety and efficacy of BMH-21 in animal models. Clinical trials are needed to evaluate the safety and efficacy of BMH-21 in humans. Additionally, the combination of BMH-21 with other cancer treatments, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BMH-21 involves the reaction of 4-methylbenzoyl chloride with N-butyl-2-amino-6-methylquinoline in the presence of a base. The resulting product is then treated with 2-hydroxybenzaldehyde to form BMH-21. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
BMH-21 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that BMH-21 inhibits the growth of cancer cells by inducing DNA damage and apoptosis. In vivo studies have demonstrated that BMH-21 inhibits tumor growth and prolongs survival in animal models.
Propiedades
IUPAC Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)18-9-6-16(2)7-10-18)15-20-14-19-13-17(3)8-11-21(19)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVEVAWUZBAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


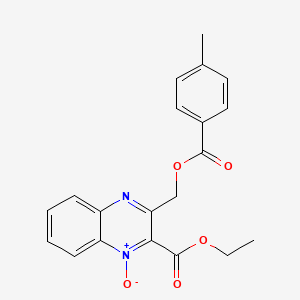
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)
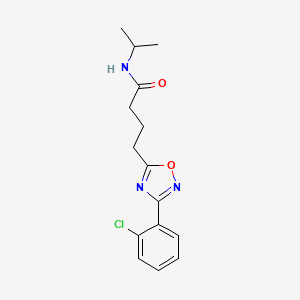

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)
